2,5-Dichloro-4-methoxypyrimidine

Descripción general

Descripción

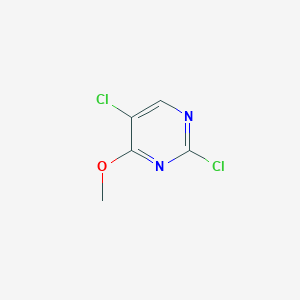

2,5-Dichloro-4-methoxypyrimidine (CAS: 5750-74-3) is a halogenated pyrimidine derivative with the molecular formula C₅H₄Cl₂N₂O and a molecular weight of 179.01 g/mol . It features chlorine substituents at positions 2 and 5 and a methoxy group (-OMe) at position 4 of the pyrimidine ring. This compound is commercially available with a purity of ≥97% and is commonly utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloro groups and stabilizing methoxy moiety . Its structural versatility allows for further functionalization via nucleophilic substitution or cross-coupling reactions, making it valuable in drug discovery pipelines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-methoxypyrimidine typically involves the chlorination of 4-methoxypyrimidine. One common method includes the reaction of 4-methoxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-4-methoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines (e.g., methylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).

Oxidation and reduction: These reactions may involve reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or redox reagent used. For example, nucleophilic substitution with methylamine would yield 2-chloro-4-methoxy-5-methylaminopyrimidine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,5-Dichloro-4-methoxypyrimidine has been investigated for its potential as a pharmaceutical intermediate and bioactive compound. Key findings include:

-

Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

The mechanism involves the induction of apoptosis through caspase activation and modulation of apoptotic proteins.

Cancer Type Cell Line IC (µM) Leukemia K562 12.5 Colon Cancer HT-29 15.0 Melanoma A375 10.0 Breast Cancer MCF-7 8.0 -

Antimicrobial Properties : The compound has demonstrated activity against various pathogens:

Pathogen Activity Type Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus Bactericidal 32 Escherichia coli Bacteriostatic 64 Candida albicans Antifungal 16

These findings indicate its potential use in treating infections caused by resistant strains.

Agricultural Applications

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its chlorinated pyrimidine structure is conducive to the development of compounds that can effectively control pests while minimizing environmental impact .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices enhances the performance characteristics of these materials, making them suitable for applications in electronics and photonics .

Case Study: Antiproliferative Evaluation

A study evaluated the cytotoxic effects of this compound on a panel of cancer cell lines using MTT assays. The results indicated strong antiproliferative activity across multiple cancer types, supporting its potential as a lead compound for drug development.

Case Study: Mechanism Exploration

Research focused on the compound's mechanism of action revealed that it induces apoptosis by upregulating caspase pathways while downregulating Bcl-2 protein levels, indicating a shift towards pro-apoptotic signaling.

Case Study: Pharmacokinetic Studies

In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies predict favorable pharmacokinetic profiles for the compound, suggesting good bioavailability and low toxicity in preliminary assessments.

Mecanismo De Acción

The mechanism of action of 2,5-Dichloro-4-methoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interfering with DNA synthesis. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making the compound useful in cancer treatment .

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Differences

The reactivity and applications of 2,5-dichloro-4-methoxypyrimidine can be contextualized by comparing it with structurally analogous pyrimidine compounds. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₅H₄Cl₂N₂O | 179.01 | 5750-74-3 | 2, 4, 5 | Cl (2,5), OMe (4) |

| 4,6-Dichloro-N-methylpyrimidin-2-amine | C₅H₅Cl₂N₃ | 178.02 | 10397-15-6 | 2, 4, 6 | Cl (4,6), NHMe (2) |

| 5-(2-Acetoxyethyl)-2,4-dichloropyrimidine | C₉H₁₀Cl₂N₂O₃ | 277.11* | Not Provided | 2, 4 | Cl (2,4), AcOCH₂CH₂ (5) |

Note: Molecular weight for 5-(2-acetoxyethyl)-2,4-dichloropyrimidine is calculated based on inferred formula.

Research Findings

- Substituent Effects on Reactivity : Methoxy groups in this compound stabilize the ring against acidic conditions compared to hydroxyl-bearing analogs (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione), which may undergo oxidation or acetylation .

- Synthetic Utility : demonstrates that chloro-pyrimidines like this compound are pivotal in synthesizing spirocyclic and fused heterocycles, which are prevalent in anticancer and antiviral agents .

- Solubility and Stability : The methoxy group improves lipid solubility relative to polar substituents (e.g., -OH or -NH₂), enhancing bioavailability in drug design .

Actividad Biológica

2,5-Dichloro-4-methoxypyrimidine (DCMP) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions

DCMP interacts with various biological targets, including enzymes and nucleic acids. Pyrimidine derivatives like DCMP are known to inhibit DNA polymerase, an enzyme essential for DNA replication, thereby affecting cellular proliferation and survival. Additionally, its interaction with cyclooxygenase-2 (COX-2) has been noted, contributing to its anti-inflammatory properties .

Mode of Action

The compound operates through several mechanisms:

- Competitive Inhibition : DCMP competes with substrates for binding sites on enzymes.

- Allosteric Modulation : It may alter enzyme activity by binding at sites other than the active site.

- Direct Binding : DCMP can bind directly to nucleic acids, influencing gene expression and cellular processes.

Pharmacokinetics

DCMP exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption is anticipated due to its moderate lipophilicity (logP = 2.17).

- Distribution : The compound crosses the blood-brain barrier, indicating potential central nervous system effects.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Anticancer Properties

Research indicates that DCMP can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways while inhibiting anti-apoptotic pathways. In animal models, low doses of DCMP have shown efficacy in inhibiting tumor growth without significant toxicity.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | Dose (mg/kg) | Effect |

|---|---|---|---|

| Study A | A549 (Lung) | 10 | 50% tumor growth inhibition |

| Study B | HeLa (Cervical) | 5 | Induction of apoptosis |

Anti-inflammatory Effects

DCMP has demonstrated significant anti-inflammatory effects by inhibiting COX-2 activity. In vitro studies report an IC50 value comparable to celecoxib, a standard anti-inflammatory drug .

Table 2: COX-2 Inhibition Comparison

| Compound | IC50 (μmol) |

|---|---|

| DCMP | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

Case Studies

-

In Vitro Studies on Cancer Cells :

A study evaluated the effects of DCMP on various cancer cell lines, revealing its potential to reduce cell viability significantly through apoptosis induction mechanisms. -

Animal Model Evaluations :

In a murine model of colorectal cancer, administration of DCMP resulted in a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Safety and Toxicity

Although DCMP exhibits promising biological activities, safety assessments are crucial. Preliminary studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models . However, further toxicological evaluations are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dichloro-4-methoxypyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A widely reported route involves aminolysis, cyclization, and chlorination steps. For example, malonate derivatives can undergo aminolysis with urea analogs, followed by cyclization under acidic conditions and chlorination using POCl₃ or PCl₅. Optimization includes controlling temperature (e.g., 80–100°C for cyclization) and stoichiometric ratios of chlorinating agents. A modified method for a structurally similar compound achieved a 42% overall yield by adjusting reaction times and using mild conditions . Multi-step syntheses may require intermediate purification via recrystallization or column chromatography to enhance purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- Spectroscopy : IR confirms functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹), while ¹H/¹³C NMR identifies methoxy and aromatic protons. Mass spectrometry (MS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, SC-XRD at 100 K revealed a planar pyrimidine ring with deviations <0.013 Å, except for the methoxy group . The SHELX suite is recommended for structure refinement .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atoms activate the pyrimidine ring toward nucleophilic attack, while the methoxy group directs reactivity via resonance effects. Density functional theory (DFT) studies (e.g., B3LYP functional) can model charge distribution and predict reactive sites. For example, exact exchange terms in DFT improve accuracy in predicting activation energies for substitution reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the reactivity of this compound?

- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects, relativistic corrections). To address this:

- Validate DFT results with higher-level methods (e.g., CCSD(T)) or hybrid functionals incorporating exact exchange .

- Conduct kinetic isotope effect (KIE) studies or substituent-dependent experiments to confirm mechanistic pathways.

- Re-examine experimental conditions (e.g., solvent polarity, temperature) that may alter reaction outcomes .

Q. How can supramolecular interactions in this compound crystals be exploited for crystal engineering applications?

- Methodological Answer : Short Cl···N contacts (3.09–3.10 Å) observed in SC-XRD form a 3D framework, suggesting these halogen bonds can guide crystal packing . By applying the supramolecular synthon approach, researchers can design co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to stabilize specific architectures .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be addressed through mechanistic studies?

- Methodological Answer : Competing reactivity at C-2, C-4, and C-5 positions complicates selectivity. Strategies include:

- Directing Groups : Introduce temporary protecting groups (e.g., boronate esters) to block undesired sites.

- Kinetic Control : Optimize reaction temperature and catalyst loading to favor one pathway.

- Computational Screening : Use DFT to map transition-state energies for different substitution pathways . For example, meta-chloroperbenzoic acid (mCPBA) has been used to selectively oxidize sulfur-containing analogs .

Propiedades

IUPAC Name |

2,5-dichloro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXVYHFDDCNERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678474 | |

| Record name | 2,5-Dichloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5750-74-3 | |

| Record name | 2,5-Dichloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.